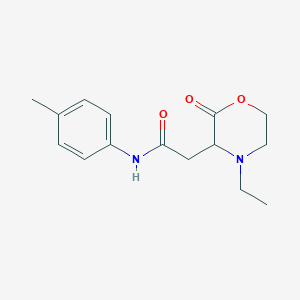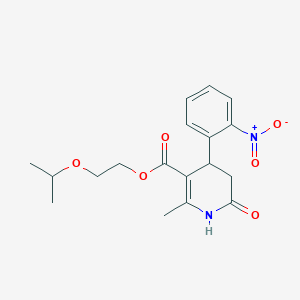![molecular formula C18H14BrNO4S B4542774 methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4542774.png)
methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves reactions with nucleophiles, active methylene compounds, and various halogenation, acylation, and alkylation techniques. For instance, compounds with similar structural motifs are synthesized through reactions involving selenocyanate and thiocyanate anions, leading to the formation of selenadiazoline and thiadiazoline derivatives, as well as reactions with enolates of active methylene compounds to afford pyrazole derivatives (Hassaneen et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-{[(4-bromophenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been studied using X-ray crystallography. These studies reveal intricate details about the spatial arrangement of atoms, bond lengths, angles, and conformations, providing insight into the compound's reactivity and properties. For example, structural analysis of phenylthiophene-2-carboxylate compounds, which share some similarity in structure, was conducted to understand their potential as anticancer agents (Vennila et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving the compound under discussion typically include bromination, thiocyanation, nitration, and various substitution reactions. These reactions modify the compound's chemical structure, leading to the formation of new compounds with different physical and chemical properties. For instance, the bromination and thiocyanation of 2-substituted 4-(2-furyl)thiazoles, which are structurally related, have been studied to understand the directional control of these reactions (Saldabol et al., 2002).
Physical Properties Analysis
The physical properties of compounds like this compound, such as melting point, solubility, crystallinity, and thermal stability, are crucial for their application in various fields. These properties are often determined using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific reactions, are fundamental to understanding the compound's applications in synthesis and material science. For example, the synthesis and properties of similar compounds involve detailed studies on their reactivity patterns, such as acylation, bromination, and nitration, to explore their potential applications (Clarke et al., 1973).
Propiedades
IUPAC Name |
methyl 2-[[2-(4-bromophenyl)acetyl]amino]-4-(furan-2-yl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4S/c1-23-18(22)16-13(14-3-2-8-24-14)10-25-17(16)20-15(21)9-11-4-6-12(19)7-5-11/h2-8,10H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWTUPFDGUBRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B4542716.png)

![8-(4-ethoxyphenyl)-6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4542728.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-1H-benzimidazole-5-carboxylic acid](/img/structure/B4542739.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B4542746.png)
![N-1-adamantyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542754.png)
![6-[({6-tert-butyl-3-[(isopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4542760.png)
![2-(3-phenylpropanoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4542763.png)
![3-[3-(4-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4542768.png)

![3-(3-methoxybenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4542790.png)